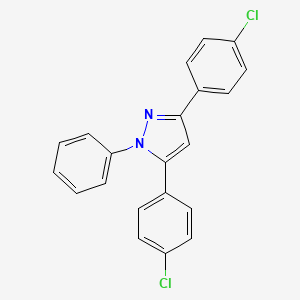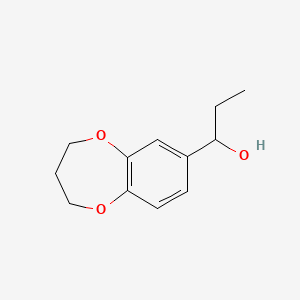
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is an organic compound with the molecular formula C12H16O3 It is a derivative of benzodioxepin, a bicyclic structure containing a dioxepin ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring. This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Introduction of the Propanol Group: The next step involves the introduction of the propanol group at the 7-position of the benzodioxepin ring. This can be achieved through a Grignard reaction, where a Grignard reagent (e.g., propylmagnesium bromide) reacts with the benzodioxepin intermediate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Applications De Recherche Scientifique
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with an amine group instead of a propanol group.
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: A related compound with a thiol group instead of a propanol group.
Uniqueness
1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)propan-1-ol is unique due to its specific functional group (propanol) and its potential applications in various fields. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
35533-71-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-2-10(13)9-4-5-11-12(8-9)15-7-3-6-14-11/h4-5,8,10,13H,2-3,6-7H2,1H3 |
Clé InChI |
KEHJQAQDJPWHJF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OCCCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


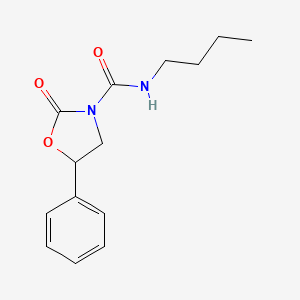
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)

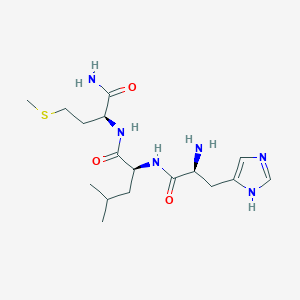
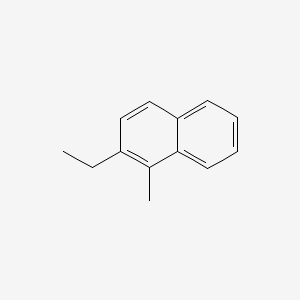
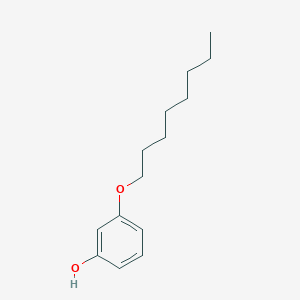
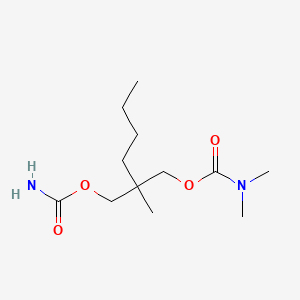
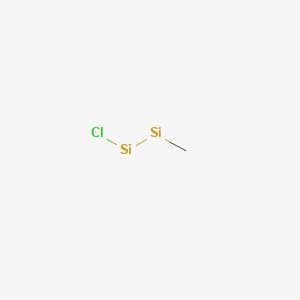

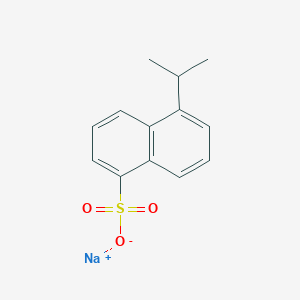
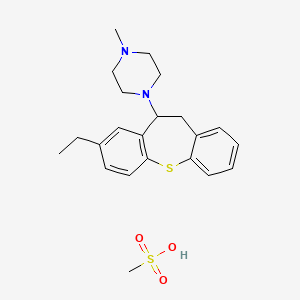
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
